molecular formula C10H19N3O B1438123 5-(2,4,4-Trimethylpentyl)-1,3,4-oxadiazol-2-amine CAS No. 1094371-87-5

5-(2,4,4-Trimethylpentyl)-1,3,4-oxadiazol-2-amine

Cat. No. B1438123
M. Wt: 197.28 g/mol
InChI Key: BSZZYLXEFCXXSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4,4-Trimethylpentyl)-1,3,4-oxadiazol-2-amine, commonly known as “TMPA”, is a heterocyclic compound with a wide range of applications in scientific research. It is a versatile compound that has been used in a variety of ways, ranging from the synthesis of other compounds to the study of biochemical and physiological processes. In

Scientific Research Applications

Acetyl- and Butyrylcholinesterase Inhibition

  • Research Application: 5-Aryl-1,3,4-oxadiazoles, similar to 5-(2,4,4-Trimethylpentyl)-1,3,4-oxadiazol-2-amine, have shown potential as inhibitors of acetyl- (AChE) and butyrylcholinesterase (BChE). These enzymes are significant in the treatment of conditions like dementia and myasthenia gravis (Pflégr et al., 2022).

Synthesis of Functionalized Oxadiazole Derivatives

  • Research Application: The compound 5-Pentadecyl-1,3,4-oxadiazol-2-amine, similar in structure, has been used as an intermediate for synthesizing eco-friendly functionalized heterocyclic derivatives. These derivatives have shown promising surface activity, biodegradability, and antimicrobial activity (El-Sayed et al., 2016).

Antimicrobial and Antioxidant Activities

  • Research Application: 5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. Compounds in this category have shown promising results in these areas (Saundane et al., 2013).

Synthesis and Crystal Structure Analysis

  • Research Application: The compound 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, structurally related, has been synthesized and its crystal structure analyzed. This analysis aids in understanding molecular interactions and stability of such compounds (Zhu et al., 2021).

Anticancer Activities

  • Research Application: Various 1,3,4-oxadiazol-2-amine derivatives have been synthesized and evaluated for their anticancer activities. These studies provide insights into the potential therapeutic applications of these compounds in cancer treatment (Caneschi et al., 2019).

Synthesis Methods and Chemical Reactions

  • Research Application: Research on the synthesis of 1,3,4-oxadiazoles and their reactions with various chemicals contributes to the development of novel synthetic routes and understanding of chemical properties (Ramazani & Rezaei, 2010).

properties

IUPAC Name

5-(2,4,4-trimethylpentyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c1-7(6-10(2,3)4)5-8-12-13-9(11)14-8/h7H,5-6H2,1-4H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZZYLXEFCXXSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NN=C(O1)N)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4,4-Trimethylpentyl)-1,3,4-oxadiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,4,4-Trimethylpentyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(2,4,4-Trimethylpentyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-(2,4,4-Trimethylpentyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-(2,4,4-Trimethylpentyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(2,4,4-Trimethylpentyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(2,4,4-Trimethylpentyl)-1,3,4-oxadiazol-2-amine

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